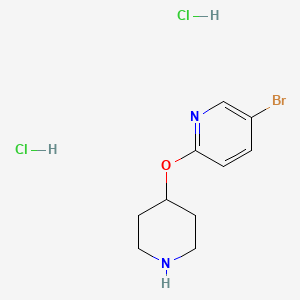

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride" is a chemical entity that has been referenced in the context of various synthetic procedures and as a part of the structure of more complex molecules. It is related to a family of compounds that have been studied for their potential as enzyme inhibitors, specifically tyrosyl-tRNA synthetase inhibitors, which are important in the synthesis of proteins . Additionally, derivatives of this compound have been explored for their potential as deoxycytidine kinase (dCK) inhibitors, which are significant in the field of cancer research due to their role in nucleoside metabolism .

Synthesis Analysis

The synthesis of related bromo-imidazo[4,5-b]pyridine derivatives involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another synthesis pathway for a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine, which upon deprotection yields the final product in dihydrochloride form . These methods highlight the versatility and practicality of synthesizing complex molecules that include the piperidin-4-yloxy moiety.

Molecular Structure Analysis

The molecular structures of some synthesized compounds, including those with the bromo-imidazo[4,5-b]pyridine core, have been confirmed using monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to further understand the electronic properties of these molecules . The molecular docking studies suggest that these compounds can effectively bind to the active site of the target enzyme, with one compound showing a significant binding affinity .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes bromocyclization, reduction, and ring expansion-oxidation protocols . For instance, 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromides can be reduced to 2-(bromomethyl)pyrrolidines and subsequently transformed into piperidin-3-ones . These reactions demonstrate the potential for structural modifications and the creation of novel compounds with significant biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride" are not detailed in the provided papers, the related compounds synthesized and characterized in these studies exhibit properties that are indicative of their potential as pharmaceutical agents. The characterization techniques such as NMR spectroscopy, X-ray crystallography, and molecular docking provide insights into the stability, purity, and biological relevance of these compounds .

科学的研究の応用

Synthesis of Deoxycytidine Kinase Inhibitors

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride has been utilized in the synthesis of key intermediates for potent deoxycytidine kinase (dCK) inhibitors. This process offers an economical alternative in the preparation of such inhibitors, which are important in medicinal chemistry (Zhang et al., 2009).

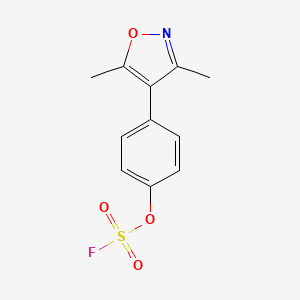

Rearrangement Studies in Isoxazoles

Research on the rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones involved derivatives of 5-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride. This study provided insights into the reaction mechanisms and structural transformations in organic chemistry (Good et al., 1972).

Biological Activity Evaluation

The compound has been included in studies evaluating the biological activity of various derivatives. For instance, its role in fungicidal and antiviral activities against tobacco mosaic virus highlights its potential in pharmaceutical research (Li et al., 2015).

Vasodilation Property Research

Studies involving the synthesis of new 3-pyridinecarboxylates, including derivatives of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride, have been conducted to explore their potential vasodilation properties. This research is significant in the development of cardiovascular drugs (Girgis et al., 2008).

Safety and Hazards

This compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

The primary targets of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride are currently unknown . This compound is a versatile chemical used in diverse scientific research

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride . These factors can include the pH of the environment, the presence of other compounds, temperature, and more.

特性

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKIFHSYNJPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

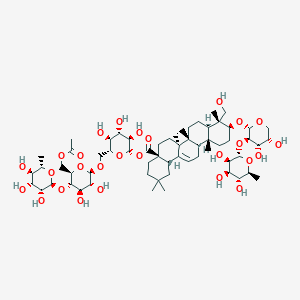

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)